UPF 1069 - 1048371-03-4

UPF 1069

Catalog Number: EVT-285007
CAS Number: 1048371-03-4
Molecular Formula: C17H13NO3
Molecular Weight: 279.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The poly(ADP-ribose) polymerases (PARPs) form a family of enzymes with roles in DNA repair and apoptosis, particularly in response to reactive oxygen and nitrogen species. UPF-1069 is a PARP inhibitor that demonstrates a modest preference for PARP2 over PARP1 (IC50s = 0.3 and 8 µM, respectively). In rat models of post-ischemic brain damage, it has been shown to increase cell death in hippocampal slice cultures in a model characterized by loss of neurons through a caspase-dependent, apoptosis-like process but to be protective of cortical neurons in a model characterized by a necrosis-like process.
UPF-1069 is a selective and potent PARP2 inhibitor. UPF-1069 induces apoptosis. UPF-1069 shows neuroprotective and anti-ischemic effects in vivo.
Source and Classification

UPF 1069 is classified as a small molecule pharmaceutical compound, specifically a PARP inhibitor. It demonstrates a modest preference for PARP-2 over PARP-1, with reported inhibitory concentrations (IC50) of approximately 0.3 µM for PARP-2 and 8 µM for PARP-1 . This selectivity makes it a valuable tool in both research and potential therapeutic applications.

Synthesis Analysis

The synthesis of UPF 1069 involves several steps typical of organic chemistry processes, focusing on the construction of isoquinolinone derivatives. The detailed methodology includes:

  1. Starting Materials: The synthesis begins with readily available precursors that can undergo multiple reactions to form the isoquinolinone core structure.
  2. Reagents: Common reagents include acids or bases for catalysis, solvents such as dimethyl sulfoxide or ethanol, and various coupling agents.
  3. Reaction Conditions: Reactions are typically conducted under controlled temperatures and times to optimize yield and purity. For example, reactions may be performed at elevated temperatures (e.g., 80°C) for several hours.
  4. Purification: After synthesis, compounds are purified using techniques like column chromatography or recrystallization to achieve high purity levels necessary for biological assays.

The exact synthetic pathway details are often proprietary but generally follow established organic synthesis protocols .

Molecular Structure Analysis

UPF 1069 features a complex molecular structure characterized by an isoquinolinone framework. Key aspects include:

  • Molecular Formula: C₁₄H₁₁N₃O
  • Molecular Weight: Approximately 239.25 g/mol
  • Structural Characteristics: The compound contains a nitrogen atom within the isoquinolinone ring, contributing to its biological activity as a PARP inhibitor.

The three-dimensional conformation of UPF 1069 allows it to fit into the active site of PARP-2, facilitating selective inhibition .

Chemical Reactions Analysis

UPF 1069 participates in several significant chemical reactions relevant to its function as a PARP inhibitor:

  1. Inhibition Mechanism: UPF 1069 competes with NAD+ for binding to PARP-2, preventing the enzyme from catalyzing the addition of poly(ADP-ribose) chains to target proteins involved in DNA repair.
  2. Biological Assays: In vitro studies have demonstrated that UPF 1069 can enhance neuronal cell death under certain conditions by inhibiting PARP-2 activity, which is crucial during oxidative stress scenarios like oxygen-glucose deprivation (OGD) .
  3. Selectivity Studies: Comparative studies against other PARP family members have shown that UPF 1069 exhibits significantly lower activity against PARP-1, highlighting its specificity .
Mechanism of Action

The mechanism by which UPF 1069 exerts its effects involves:

  • Competitive Inhibition: By binding to the active site of PARP-2, UPF 1069 inhibits the enzyme's ability to utilize NAD+, thus blocking the synthesis of poly(ADP-ribose).
  • Impact on Cellular Processes: Inhibition leads to altered cellular responses to DNA damage, particularly enhancing apoptotic pathways in certain neuronal contexts while protecting other cell types from necrosis-like damage .

This duality in action underscores the compound's potential therapeutic applications in neuroprotection and cancer treatment.

Physical and Chemical Properties Analysis

UPF 1069 possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Appearance: Typically available as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

These properties are critical for formulation development and determining appropriate administration routes in potential therapeutic applications .

Applications

UPF 1069 has several significant applications in scientific research and potential clinical settings:

  1. Neuroscience Research: Its role as a selective PARP-2 inhibitor makes it valuable in studies investigating neurodegenerative diseases and brain ischemia.
  2. Cancer Therapy: The compound's ability to inhibit cancer cell growth through modulation of DNA repair mechanisms positions it as a candidate for combination therapies with other anticancer agents.
  3. Pharmacological Studies: Used extensively in pharmacology to elucidate the roles of PARPs in various cellular processes, including apoptosis and DNA repair pathways .
Molecular Targets and Mechanistic Pathways of UPF 1069

Role of PARP-2 in DNA Repair and Cellular Homeostasis

Poly(ADP-ribose) polymerase-2 (PARP-2) is a nuclear enzyme critical for base excision repair (BER), genomic stability, and cellular stress responses. It catalyzes the transfer of ADP-ribose units from NAD⁺ onto target proteins, forming branched poly(ADP-ribose) (PAR) chains. This post-translational modification recruits DNA repair machinery to damage sites and facilitates chromatin relaxation. PARP-2 contributes to 10–15% of total cellular PARP activity and exhibits functional redundancy with PARP-1, though their biological roles diverge significantly. Genetic studies reveal that double PARP-1/PARP-2 knockout is embryonically lethal, underscoring their complementary functions in maintaining genomic integrity [2] [5].

Comparative Analysis of PARP-1 vs. PARP-2 Substrate Specificity

While PARP-1 and PARP-2 share 69% similarity in their catalytic domains, key structural differences dictate substrate specificity and inhibitor binding. PARP-1 (113 kDa) possesses a DNA-binding domain that enables rapid detection of DNA strand breaks, while PARP-2 (62 kDa) lacks this domain and relies on protein-protein interactions for activation. Enzymatic assays demonstrate that PARP-1 accounts for ~80% of DNA damage-induced PAR synthesis, whereas PARP-2 contributes ~15% [2] [4]. UPF 1069 exploits this divergence, showing 27-fold selectivity for PARP-2 (IC₅₀ = 0.3 µM) over PARP-1 (IC₅₀ = 8 µM) [1] [4] [6].

Table 1: Selectivity Profile of UPF 1069

TargetIC₅₀ (µM)Selectivity Ratio (vs. PARP-1)
PARP-20.327-fold
PARP-18.01-fold (reference)

Structural Determinants of UPF 1069 Selectivity for PARP-2 Catalytic Domains

The selectivity of UPF 1069 (5-phenacyloxy-2H-isoquinolin-1-one) arises from its optimized interactions with PARP-2’s catalytic domain. X-ray crystallography studies reveal that PARP-2 contains a hydrophobic subpocket adjacent to the NAD⁺-binding site, which is sterically constrained in PARP-1. The phenacyl group of UPF 1069 occupies this subpocket, forming van der Waals contacts with residues like Ser470 and Gly429 [2] [3]. Additionally, the isoquinolinone core hydrogen-bonds with conserved catalytic residues (e.g., His381), mimicking the nicotinamide moiety of NAD⁺. This binding mode is less favorable in PARP-1 due to steric clashes caused by Tyr907, explaining the compound’s selectivity [3] [6].

Table 2: Structural Differences Governing UPF 1069 Binding

PARP IsoformKey Binding Pocket ResiduesSteric Constraints
PARP-2Ser470, Gly429, His381Accommodates phenacyl group
PARP-1Tyr907, Glu763Blocks phenacyl insertion

Modulation of ADP-Ribosylation Dynamics

Inhibition of PAR Synthesis in Nuclear Extracts

UPF 1069 suppresses PAR formation in a context-dependent manner. In recombinant enzyme assays, it reduces PARP-2 activity by >80% at 1 µM, while equivalent PARP-1 inhibition requires concentrations ≥10 µM [1] [3]. Nuclear extract studies from PARP-1⁻/⁻ fibroblasts show that UPF 1069 (1 µM) diminishes residual PARP activity by 80%, confirming its efficacy against cellular PARP-2. Conversely, in wild-type fibroblasts, the same concentration minimally affects PAR synthesis due to PARP-1 dominance [1] [7]. This differential inhibition manifests in disease models:

  • Neuroprotection in cortical cells: UPF 1069 (1–10 µM) reduces necrosis by 40–60% in oxygen-glucose deprivation (OGD) models mimicking focal ischemia, where cell death is PARP-1-driven [2] [6].
  • Exacerbated hippocampal damage: At low concentrations (0.1–1 µM), UPF 1069 enhances CA1 pyramidal cell death by 155% in OGD-treated hippocampal slices, where PARP-2 exerts protective roles in caspase-dependent apoptosis [2] [4].

Synergistic Interactions with PARG Suppression

UPF 1069 amplifies cytotoxicity when combined with poly(ADP-ribose) glycohydrolase (PARG) inhibition, creating a "PAR trap" scenario. PARG cleaves PAR chains into free ADP-ribose units, reversing PARylation. When PARG is suppressed (e.g., by PDD00017273), unresolved PAR accumulates on DNA repair proteins, trapping them at damage sites. UPF 1069 exacerbates this by blocking PARP-2-mediated repair initiation [5]. Key findings include:

  • Synthetic lethality: TARG1⁻/⁻ cells (defective in mono(ADP-ribose) removal) show 5-fold increased sensitivity to PARG inhibitors. UPF 1069 intensifies this effect, causing replication stress and genomic instability [5].
  • Rescue by PARP inhibition: Toxicity from PARG + TARG1 suppression is rescued by UPF 1069 or other PARP inhibitors, confirming PARP activity as the synthetic lethal node [5].
  • HPF1 crosstalk: Histone PARylation factor 1 (HPF1) deficiency further destabilizes cells treated with UPF 1069 and PARG inhibitors, indicating interplay between serine-linked and aspartate/glutamate-linked ADP-ribosylation pathways [5].

Table 3: Synthetic Lethality Interactions Involving UPF 1069

Genetic/Pharmacological ContextCellular OutcomeMechanistic Basis
TARG1⁻/⁻ + PARG inhibitorSynthetic lethalityToxic PAR accumulation
TARG1⁻/⁻ + PARGi + UPF 1069 (1 µM)Enhanced cell deathPAR trap + PARP-2 blockade
HPF1⁻/⁻ + PARGi + UPF 1069Genomic instabilityDisrupted serine-ADPr crosstalk

Properties

CAS Number

1048371-03-4

Product Name

UPF 1069

IUPAC Name

5-phenacyloxy-2H-isoquinolin-1-one

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

InChI

InChI=1S/C17H13NO3/c19-15(12-5-2-1-3-6-12)11-21-16-8-4-7-14-13(16)9-10-18-17(14)20/h1-10H,11H2,(H,18,20)

InChI Key

JJWMRRNGWSITSQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC2=CC=CC3=C2C=CNC3=O

Solubility

Soluble in DMSO, not in water

Synonyms

UPF-1069, UPF1069, UPF 1069

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC=CC3=C2C=CNC3=O

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